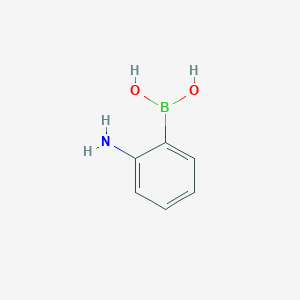

2-Aminophenylboronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRRKLFMHQUJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901275 | |

| Record name | NoName_370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5570-18-3 | |

| Record name | B-(2-Aminophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-aminophenylboronic acid?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 2-aminophenylboronic acid, a versatile compound utilized in various fields of chemical synthesis and drug development. The information is presented to support advanced research and development applications.

Core Physical and Chemical Properties

This compound, also known as 2-aminobenzeneboronic acid, is an organic compound featuring both an amino group and a boronic acid moiety on a benzene (B151609) ring.[1][2] This bifunctional nature is key to its diverse reactivity and applications. It typically appears as a white to light yellow crystalline powder.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BNO₂ | [1][3] |

| Molecular Weight | 136.946 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 179-180 °C | [3] |

| Solubility | Soluble in water, alcohols, and some organic solvents. | [1] |

Note: The hydrochloride salt form is also common, with a molecular weight of 173.41 g/mol and a melting point range of 145-156 °C.[4][5]

Table 2: Chemical and Safety Properties

| Property | Value / Information | Source(s) |

| CAS Number | 5570-18-3 | [1][2][3] |

| pKa | The pKa of phenylboronic acid is 8.83; the amino group influences this value. | [6] |

| Stability | Relatively stable under recommended storage conditions (cool, dark, inert atmosphere).[1][7] It is hygroscopic and sensitive to moisture.[8][9][10] | |

| InChI Key | DIRRKLFMHQUJCM-UHFFFAOYSA-N | [3] |

| Primary Hazards | Irritating to eyes, respiratory system, and skin.[1] Harmful if swallowed, inhaled, or in contact with skin.[1] |

Structural and Reactivity Analysis

The unique arrangement of an amino group ortho to the boronic acid allows for intramolecular interactions that influence its reactivity. Boronic acids are mild Lewis acids and are generally stable and easy to handle.[6]

Key Reactive Characteristics:

-

Suzuki-Miyaura Coupling: this compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis.[11][12][13]

-

Ester Formation: The boronic acid moiety readily undergoes condensation reactions with diols (like pinacol) to form boronate esters.[6] This is often used for protection or to modify solubility and reactivity.

-

Sensing Applications: The Lewis acidic boron center can reversibly bind with diols, a property exploited in the development of sensors for saccharides and other biologically relevant molecules.[2][4]

-

Amide Formation: The amino group can participate in standard amine chemistry, such as acylation and amidation.

Logical Relationship: Structure to Application

The diagram below illustrates how the distinct functional groups of this compound dictate its primary applications in chemical synthesis.

Caption: Relationship between functional groups and applications.

Spectral Data

Characterization of this compound is typically performed using standard analytical techniques.

-

¹H NMR (300 MHz, CD₃OD): A complex multiplet is observed in the aromatic region (δ 6.69-7.75 ppm) corresponding to the four protons on the benzene ring.[2] The protons of the -NH₂ and -B(OH)₂ groups are often broad and may exchange with the solvent.

-

¹³C NMR: Signals corresponding to the six aromatic carbons would be expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.[14]

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining reliable and reproducible results. Below are representative protocols for common operations involving this compound.

The melting point is a crucial indicator of purity.[15][16] Impurities typically depress and broaden the melting range.[15][17]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus:

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[19]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (1-2 mm height) should enter the tube.[18]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[17]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[15][19]

-

For an unknown or to find an approximate range, heat the sample rapidly (10-20 °C/min).[17]

-

For an accurate measurement, prepare a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[15][17]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[15][16][18]

Experimental Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of boronic acids.[20] However, their analysis can be challenging due to on-column hydrolysis of boronate esters or the poor retention of the polar boronic acids.[21][22][23] The workflow below outlines a general approach.

Caption: Workflow for HPLC purity analysis of boronic acids.

This protocol provides a general framework for the palladium-catalyzed coupling of this compound with an aryl halide.

Objective: To synthesize a 2-amino-substituted biphenyl (B1667301) derivative.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., Aryl Bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.05 equivalents)[24]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), often with a small amount of water.[12][24]

-

Schlenk flask or pressure vessel, stir bar, condenser.

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

-

Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.[24]

-

Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir overnight.[24]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, rinsing with an organic solvent like ethyl acetate.[24]

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[25]

-

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired biphenyl product.[24]

Catalytic Cycle: Suzuki-Miyaura Coupling

The mechanism of the Suzuki coupling is a well-defined catalytic cycle involving Palladium(0) and Palladium(II) species.

Caption: The key steps of the Suzuki-Miyaura reaction.

Handling and Storage

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[7][8] Due to its hygroscopic nature, protection from moisture is critical to prevent degradation.[8][9][10]

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[8] Ensure eyewash stations and safety showers are readily accessible.[8]

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its physical stability, coupled with the versatile reactivity of its dual functional groups, ensures its continued importance. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in a research and development setting.

References

- 1. This compound [chembk.com]

- 2. This compound | 5570-18-3 [chemicalbook.com]

- 3. This compound - 5570-18-3 - Structure, Synthesis, Properties [organoborons.com]

- 4. 2-アミノフェニルボロン酸 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-氨基苯硼酸 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. 5570-18-3|(2-Aminophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.nl [fishersci.nl]

- 11. researchgate.net [researchgate.net]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. rsc.org [rsc.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. pennwest.edu [pennwest.edu]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. byjus.com [byjus.com]

- 19. westlab.com [westlab.com]

- 20. edepot.wur.nl [edepot.wur.nl]

- 21. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. m.youtube.com [m.youtube.com]

- 25. rose-hulman.edu [rose-hulman.edu]

Synthesis of 2-Aminophenylboronic Acid from 2-Bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-aminophenylboronic acid from 2-bromoaniline (B46623), a critical building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this versatile compound.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development due to their ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and therapeutic agents. The synthesis of this compound from readily available starting materials like 2-bromoaniline is a key process for its widespread application. This guide will focus on two principal and effective methodologies: a direct palladium-catalyzed Miyaura borylation and a three-step sequence involving amine protection, borylation, and subsequent deprotection.

Synthetic Strategies

The conversion of 2-bromoaniline to this compound can be accomplished through two main routes:

-

Direct Miyaura Borylation: This approach involves a direct palladium-catalyzed cross-coupling reaction between 2-bromoaniline and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This method offers the advantage of a single-step conversion.

-

Protection-Borylation-Deprotection Sequence: To avoid potential side reactions and catalyst inhibition by the free amino group, a common strategy is to first protect the amine of 2-bromoaniline. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for this purpose. The protected aniline (B41778) then undergoes Miyaura borylation, followed by the removal of the protecting group to yield the final product.

Experimental Protocols

Direct Miyaura Borylation of 2-Haloaniline

While the direct borylation of 2-bromoaniline can be challenging due to potential catalyst inhibition, a closely related protocol using 2-iodoaniline (B362364) provides a reliable method. The reaction conditions are often transferable to the less reactive 2-bromoaniline, potentially with adjustments to catalyst loading and reaction time.

Reaction Scheme:

Detailed Methodology:

Step 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

-

To a 50 mL two-neck flask, add 2-iodoaniline (1.10 g, 5 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), potassium acetate (B1210297) (1.45 g, 15 mmol), and PdCl₂(dppf) catalyst (150 mg).

-

Evacuate the flask and backfill with nitrogen six times to establish an inert atmosphere.

-

Add dimethyl sulfoxide (B87167) (DMSO, 25 mL) under a nitrogen atmosphere.

-

Heat the reaction mixture to 80°C and stir for 18 hours.

-

After cooling to room temperature, filter the precipitate and wash it.

-

The crude product is purified by column chromatography (petroleum ether: ethyl acetate = 5:1) to yield a near-white powder solid (0.99 g, 90.0% yield).[1]

Step 2: Hydrolysis to this compound

-

In a 100 mL round-bottom flask, dissolve the product from Step 1 (0.88 g, 4 mmol) in methanol (B129727) (30 mL).

-

Add ammonium (B1175870) chloride (0.56 g, 10 mmol).

-

Slowly add a solution of sodium periodate (B1199274) (2.56 g, 12 mmol) in water (7 mL) using a dropping funnel.

-

Stir the mixture at room temperature for 18 hours, monitoring the reaction by TLC.

-

Filter the mixture to remove inorganic salts.

-

Evaporate the methanol from the filtrate to dryness.

-

Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 1:5) to obtain this compound as a near-white powdery solid (0.43 g, 78.1% yield).[1]

Protection-Borylation-Deprotection Sequence

This three-step approach provides a robust alternative, particularly when the direct borylation proves inefficient.

3.2.1. Step 1: Boc Protection of 2-Bromoaniline

Reaction Scheme:

Detailed Methodology:

-

Dissolve 2-bromoaniline (1 mmol) in a suitable solvent such as a mixture of water and acetone (B3395972) (9.5 mL water and 0.5 mL acetone).[2]

-

Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1 mmol).[2]

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, add dichloromethane (B109758) (5 mL) and stir.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.[2]

3.2.2. Step 2: Miyaura Borylation of tert-butyl (2-bromophenyl)carbamate

Reaction Scheme:

Detailed Methodology:

The conditions for this reaction are similar to the direct borylation.

-

In a reaction vessel, combine tert-butyl (2-bromophenyl)carbamate (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like potassium acetate.

-

Add a degassed solvent such as dioxane or DMSO under an inert atmosphere.

-

Heat the mixture (typically to 80-100°C) and stir until the reaction is complete as monitored by TLC or GC-MS.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

3.2.3. Step 3: Acidic Deprotection of the Boc Group

Reaction Scheme:

Detailed Methodology:

-

Dissolve the Boc-protected boronic acid ester in a suitable solvent like dichloromethane (DCM) or ethyl acetate.[3]

-

Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[3][4]

-

Stir the reaction mixture at room temperature.[3][4] The reaction is typically fast.[3]

-

Monitor the reaction progress by TLC or LC-MS.[4]

-

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.[4]

-

The resulting amine salt can be precipitated with a non-polar solvent like diethyl ether and isolated by filtration.[4] Alternatively, a basic workup can be performed to obtain the free amine.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Direct Borylation (from 2-Iodoaniline) | ||||||

| Borylation | 2-Iodoaniline | B₂pin₂, PdCl₂(dppf), KOAc | DMSO | 80 | 18 | 90.0 |

| Hydrolysis | Boronic ester | NaIO₄, NH₄Cl | Methanol/Water | Room Temp. | 18 | 78.1 |

| Protection-Borylation-Deprotection (from 2-Bromoaniline) | ||||||

| Boc Protection | 2-Bromoaniline | (Boc)₂O | Water/Acetone | Room Temp. | Varies | High |

| Borylation | Boc-2-bromoaniline | B₂pin₂, Palladium Catalyst, Base | Dioxane/DMSO | 80-100 | Varies | Good |

| Deprotection | Boc-boronic ester | TFA or HCl | DCM/Dioxane | Room Temp. | < 2 | High |

Visualization of Pathways and Workflows

Reaction Pathway: Miyaura Borylation

The Miyaura borylation proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

Preparation of 2-Aminophenylboronic Acid via Reduction of 2-Nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-aminophenylboronic acid, a critical building block in medicinal chemistry and organic synthesis, through the reduction of 2-nitrophenylboronic acid. The document details established experimental protocols, presents quantitative data for comparison, and visualizes the reaction and workflow for enhanced understanding.

Introduction

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic chemistry. This compound is a particularly valuable synthetic intermediate due to its bifunctional nature, possessing both a nucleophilic amino group and a versatile boronic acid moiety. This combination allows for its use in a wide array of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions to introduce the aminophenyl group into complex molecules. The selective reduction of the nitro group in 2-nitrophenylboronic acid without compromising the integrity of the boronic acid functional group is therefore of significant importance. This guide focuses on two effective methods for this conversion: catalytic hydrogenation and catalytic transfer hydrogenation.

Reaction Scheme

The overall chemical transformation is the reduction of the nitro group of 2-nitrophenylboronic acid to an amino group, yielding this compound.

Caption: General reaction scheme for the reduction of 2-nitrophenylboronic acid.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative data from the detailed experimental protocols for two common methods of reducing 2-nitrophenylboronic acid.

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Catalytic Transfer Hydrogenation |

| Starting Material | 2-Nitrophenylboronic acid | 2-Nitrophenylboronic acid |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 5% Platinum on Carbon (Pt/C) |

| Reducing Agent | Hydrogen Gas (H₂) | Ammonium (B1175870) Formate (B1220265) (HCOONH₄) |

| Solvent | Methanol (B129727) (MeOH) | Methanol (MeOH) |

| Reaction Temperature | Room Temperature | Reflux |

| Reaction Time | 2 hours | 30 minutes - 1 hour (typical) |

| Reported Yield | 44.5%[1] | High (specific yield not reported) |

Experimental Protocols

Method 1: Catalytic Hydrogenation with Palladium on Carbon

This protocol describes a robust and widely used method for the reduction of 2-nitrophenylboronic acid using hydrogen gas and a palladium catalyst.[2]

Materials:

-

2-Nitrophenylboronic acid (500 mg, 2.99 mmol)

-

10% Palladium on Carbon (Pd/C) (250 mg, 50% w/w)

-

Methanol (MeOH) (10 mL)

-

Hydrogen (H₂) gas

-

Diatomaceous earth (Celite®)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., H-Cube, Parr apparatus, or balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-nitrophenylboronic acid (500 mg, 2.99 mmol) in methanol (10 mL).

-

Carefully add 10% Pd/C (250 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Purge the flask with hydrogen gas to replace the inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel using a dichloromethane (B109758) solution with a gradient of 0-50% CMA (chloroform:methanol:ammonium hydroxide) to afford the pure product (182 mg, 44.5% yield).[1]

Method 2: Catalytic Transfer Hydrogenation with Platinum on Carbon

This protocol offers an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor in a transfer hydrogenation reaction. This method is often preferred for its experimental convenience.

Materials:

-

2-Nitrophenylboronic acid

-

5% Platinum on Carbon (Pt/C)

-

Ammonium Formate (HCOONH₄)

-

Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

-

Rotary evaporator

General Procedure (Adapted for 2-Nitrophenylboronic acid):

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-nitrophenylboronic acid, 5% Pt/C (catalytic amount, e.g., 5-10 mol%), and ammonium formate (typically 3-5 equivalents).

-

Add methanol as the solvent.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent and any volatile byproducts.

-

The resulting crude product can be purified by appropriate methods such as recrystallization or column chromatography.

Visualizations

Overall Experimental Workflow

The following diagram illustrates the general workflow for the preparation of this compound via reduction.

Caption: Experimental workflow for the reduction of 2-nitrophenylboronic acid.

Logical Relationship of Reduction Methods

This diagram shows the relationship between the general reduction reaction and the two specific methods detailed.

Caption: Relationship between the general reaction and specific experimental methods.

Conclusion

The reduction of 2-nitrophenylboronic acid to this compound is a crucial transformation for the synthesis of valuable building blocks in drug discovery and materials science. Both catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation with ammonium formate are effective methods to achieve this conversion. The choice of method may depend on the available equipment, safety considerations, and desired reaction scale. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this synthesis and to adapt these methods to their specific needs. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

2-Aminophenylboronic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-aminophenylboronic acid, a versatile building block with significant applications in chemical synthesis and drug development. This document details its fundamental properties, synthesis protocols, and key roles in various biochemical processes, presenting data in a structured format for ease of reference and comparison.

Core Properties and Data

This compound is an organoboron compound featuring an amino group and a boronic acid functional group attached to a benzene (B151609) ring. Its unique chemical characteristics make it a valuable reagent in a multitude of chemical reactions.

| Property | Value | CAS Number | Reference |

| CAS Number | 5570-18-3 | 5570-18-3 | |

| Molecular Formula | C₆H₈BNO₂ | ||

| Molecular Weight | 136.94 g/mol | ||

| Appearance | White to light yellow crystalline powder | ||

| Melting Point | 179-180 °C |

Note: Properties of the hydrochloride salt of this compound (CAS Number: 863753-30-4) will differ.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two common experimental protocols are detailed below.

Experimental Protocol 1: Suzuki-Miyaura Coupling Approach

This method involves the palladium-catalyzed coupling of 2-iodoaniline (B362364) with bis(pinacolato)diboron (B136004), followed by hydrolysis.

Materials:

-

2-iodoaniline

-

Bis(pinacolato)diboron

-

Potassium acetate (B1210297)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Petroleum ether

-

Sodium periodate (B1199274)

-

Ammonium (B1175870) chloride

-

Water

Procedure:

-

Combine 2-iodoaniline (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and PdCl₂(dppf) (0.03 equivalents) in a reaction vessel.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMSO and heat the mixture at 80°C for 18 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate gradient to yield the pinacol (B44631) ester intermediate.

-

Dissolve the pinacol ester in a mixture of methanol and water.

-

Add sodium periodate (3 equivalents) and ammonium chloride (2.5 equivalents) and stir at room temperature for 18 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Experimental Protocol 2: Amidination Reaction

This protocol details the reaction of this compound with a nitrile to form an amidine, a reaction promoted by boronate ester formation.

Materials:

-

This compound

-

Nitrile (e.g., acetonitrile)

-

Argon atmosphere

Procedure:

-

To a neat solution of the nitrile (2 mL), add salicylic acid (10 mg, 0.072 mmol) and this compound (9.9 mg, 0.072 mmol).

-

Stir the reaction mixture at 70°C for 2 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool, permitting the amidine product to crystallize out of the solution.

-

Collect the crystalline product by filtration.

Applications in Drug Development and Research

This compound and its derivatives are instrumental in several areas of drug discovery and development, primarily due to the unique properties of the boronic acid moiety.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound serves as a key coupling partner in these reactions to synthesize complex biaryl structures, which are common motifs in pharmaceuticals.

Glucose Sensing

The boronic acid group can reversibly bind to diols, such as those present in glucose. This interaction forms the basis of glucose-responsive systems. When this compound is incorporated into a polymer matrix, the binding of glucose can induce a change in the material's properties, such as swelling or a change in fluorescence, allowing for the quantitative detection of glucose.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of serine proteases. The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, effectively blocking its activity. This property is exploited in the design of therapeutic agents. For instance, derivatives of aminoboronic acids are investigated as inhibitors of Fibroblast Activation Protein (FAP), a serine protease implicated in cancer progression.

Conclusion

This compound is a chemical compound of significant interest to researchers in both academia and industry. Its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds, and its utility in the design of biosensors and therapeutic agents, underscore its importance in modern chemical and pharmaceutical research. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for professionals engaged in the exploration and application of this multifaceted molecule.

An In-depth Technical Guide to the Solubility of 2-Aminophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-aminophenylboronic acid in organic solvents, a critical parameter for its application in organic synthesis, drug development, and materials science. Recognizing the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview of the general solubility characteristics of related boronic acids. Furthermore, it details a robust experimental protocol for the systematic determination of solubility. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction to this compound and its Solubility

This compound (C₆H₈BNO₂) is an organic boron compound featuring both an amino group and a boronic acid moiety on a phenyl ring.[1] This unique structure makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions, a key transformation in the synthesis of complex organic molecules, including pharmaceuticals. The solubility of this compound in organic solvents is a fundamental property that influences reaction kinetics, purification strategies, and the formulation of potential drug candidates.

While qualitatively described as soluble in water, alcohols, and some organic solvents, specific quantitative data for this compound across a range of common organic solvents is not extensively documented in readily available scientific literature.[1] However, by examining the solubility of analogous compounds like phenylboronic acid and its derivatives, we can infer its likely solubility profile. Generally, the esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids.[2]

Expected Solubility Profile and Data for Analogous Compounds

The solubility of boronic acids is influenced by the nature of the substituents on the phenyl ring and the polarity of the solvent. The presence of the polar amino group in this compound suggests a higher affinity for polar organic solvents.

Due to the scarcity of specific quantitative data for this compound, the following table presents solubility data for the parent compound, phenylboronic acid, in various organic solvents. This information can serve as a valuable proxy for estimating the solubility behavior of this compound. It is important to note that the amino group in the ortho position will influence the intermolecular interactions and thus the solubility compared to the unsubstituted phenylboronic acid.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction, x) |

| Dipropyl ether | 25 | ~0.15[3] |

| Acetone | 25 | ~0.12[3] |

| Chloroform | 25 | ~0.08[3] |

| Methylcyclohexane | 25 | <0.01[3] |

| 3-Pentanone | 25 | ~0.14[3] |

Note: Data extracted from graphical representations in the cited literature and should be considered approximate. Researchers are strongly encouraged to determine the solubility of this compound for their specific application and conditions.

Phenylboronic acid generally exhibits higher solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] It is anticipated that this compound will follow a similar trend, with potentially enhanced solubility in protic and polar aprotic solvents due to the presence of the amino group.

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[5][6] This method involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

3.1. Materials and Equipment

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Jacketed glass vessel or sealed vials

-

Analytical balance (precision of at least 0.1 mg)

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Controlled temperature bath with a programmable temperature ramp

-

Luminance probe or turbidity sensor for instrumental detection (optional, visual observation can also be used)

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel or a sealable vial to prepare a sample of known composition.[5]

-

Heating and Stirring: Place the vessel in the controlled temperature bath and begin vigorous stirring to ensure the mixture is homogeneous.[5] Heat the sample at a slow, constant rate (e.g., 0.1-0.5 K/min) to avoid overshooting the dissolution point.[2][5]

-

Equilibrium Temperature Determination: Continuously monitor the turbidity of the solution, either visually or using a luminance probe.[6] The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5]

-

Data Collection: Repeat the procedure for a range of different compositions of this compound in the same solvent.[5]

-

Data Analysis: Plot the recorded dissolution temperatures against the corresponding mole fractions of this compound to construct a solubility curve. This curve provides the equilibrium solubility of the compound in the chosen solvent over the measured temperature range.

3.3. Considerations for Boronic Acids

It is important to note that boronic acids can undergo dehydration upon heating to form cyclic anhydrides called boroxines.[7] This process can be irreversible and may occur in multiple stages.[7] In solution, an equilibrium between the boronic acid and its boroxine (B1236090) form can exist, which is dependent on the solvent and temperature.[7] This behavior can complicate solubility measurements and the interpretation of results. Therefore, careful observation and control of experimental conditions are crucial.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Workflow for the dynamic method of solubility determination.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains a developing area of research, a foundational understanding of its expected behavior can be extrapolated from related boronic acids. This technical guide provides researchers with a practical framework, including a detailed experimental protocol and a clear workflow visualization, to systematically determine the solubility of this compound in solvents relevant to their work. The generation of such data is crucial for the optimization of synthetic processes, purification techniques, and the formulation of new chemical entities, thereby advancing research and development in the pharmaceutical and chemical industries.

References

Stability of 2-aminophenylboronic acid under acidic or basic conditions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-aminophenylboronic acid under acidic and basic conditions. Understanding the stability profile of this versatile building block is critical for its effective use in pharmaceutical and chemical synthesis, ensuring the integrity of reaction outcomes and the quality of final products. This document summarizes key degradation pathways, presents available stability data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes.

Core Concepts: Degradation Pathways

The stability of this compound is primarily influenced by two degradation pathways: protodeboronation and oxidation. The rates of these reactions are highly dependent on the pH of the medium.

Protodeboronation: This is the most significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. The propensity for protodeboronation is highly variable and is influenced by the reaction conditions and the electronic nature of the organic substituent.[1] For arylboronic acids with basic nitrogen-containing substituents in the ortho position, such as this compound, the stability profile is complex. These compounds can form a zwitterionic intermediate, which can lead to rapid degradation, particularly under neutral pH conditions.[1] Both strongly acidic and strongly basic conditions can, in some cases, suppress this rapid degradation pathway by shifting the equilibrium away from the reactive zwitterion.[1]

Quantitative Stability Data

While specific quantitative forced degradation data for this compound is not extensively available in the public domain, the stability of structurally analogous compounds, particularly 2-pyridylboronic acid, provides valuable insights. The ortho-amino group in this compound can participate in intramolecular interactions similar to the nitrogen in the pyridine (B92270) ring of 2-pyridylboronic acid, leading to comparable stability profiles.

The following table summarizes the expected stability of this compound based on general principles of boronic acid stability and data from analogous compounds. It is important to note that these are qualitative predictions and actual degradation rates should be determined experimentally.

| Stress Condition | Reagent/Parameters | Expected Stability of this compound | Primary Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 70°C | Generally more stable than at neutral pH. | Protodeboronation |

| Neutral Hydrolysis | pH ~7, Aqueous solution, 70°C | Highly unstable, rapid degradation expected. | Protodeboronation via zwitterionic intermediate |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 70°C | More stable than at neutral pH, but degradation occurs. | Protodeboronation |

| Oxidative Degradation | 3% H₂O₂, Room Temperature | Susceptible to oxidation. | Oxidation to 2-aminophenol |

Experimental Protocols

To assess the stability of this compound, a forced degradation study is essential. The following are detailed methodologies for key experiments, adapted from general guidelines for stability testing of pharmaceuticals.[2][3]

Protocol 1: Stability Study of this compound under Acidic and Basic Conditions

Objective: To determine the rate and extent of degradation of this compound in acidic and basic aqueous solutions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M and 0.1 M solutions

-

Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions

-

Water, HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Phosphate (B84403) buffer, pH 7.0

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Stress Sample Preparation:

-

Acidic Conditions: To separate volumetric flasks, add a known volume of the stock solution and dilute with 1 M HCl and 0.1 M HCl, respectively, to achieve a final desired concentration (e.g., 100 µg/mL).

-

Basic Conditions: To separate volumetric flasks, add a known volume of the stock solution and dilute with 1 M NaOH and 0.1 M NaOH, respectively, to achieve the same final concentration.

-

Neutral Conditions: To a volumetric flask, add a known volume of the stock solution and dilute with phosphate buffer (pH 7.0).

-

Control Sample: Prepare a control sample by diluting the stock solution with the initial solvent mixture.

-

-

Incubation: Store all solutions at a controlled temperature (e.g., 40°C or 60°C).

-

Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Analysis:

-

Immediately neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

-

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Identification of Degradation Products by Mass Spectrometry

Objective: To identify the major degradation products of this compound.

Procedure:

-

Collect fractions of the degradation products from the HPLC analysis of the stressed samples.

-

Analyze the collected fractions using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Determine the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.

-

Propose structures for the degradation products based on the mass spectral data. The expected primary degradation product from protodeboronation is aniline, and from oxidation is 2-aminophenol.

Signaling Pathways and Logical Relationships

The stability of this compound under varying pH conditions can be visualized as a series of equilibria and degradation pathways.

Figure 1: pH-Dependent Equilibria and Degradation of this compound.

The following diagram illustrates a typical workflow for a forced degradation study.

Figure 2: General Workflow for a Forced Degradation Study.

Conclusion

The stability of this compound is critically dependent on pH. It is expected to be most unstable under neutral conditions due to the formation of a reactive zwitterionic intermediate that readily undergoes protodeboronation. Both acidic and strongly basic conditions are likely to enhance its stability relative to neutral pH. Oxidative degradation is another potential degradation pathway. For researchers, scientists, and drug development professionals, it is imperative to carefully control the pH during synthesis, purification, and storage of this compound and its derivatives to minimize degradation and ensure product quality. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting thorough stability assessments.

References

Spectroscopic Analysis of 2-Aminophenylboronic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-aminophenylboronic acid, a versatile building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and a workflow visualization.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.70 | dd | 7.3, 1.6 | 1H | Ar-H |

| 7.60 | d | 8.7 | 1H | Ar-H |

| 7.56 | m | - | 1H | Ar-H |

| 7.47 | td | 7.6, 1.6 | 1H | Ar-H |

| 7.20 | dtd | 11.4, 7.4, 1.3 | 2H | Ar-H |

| 7.11 | td | 7.2, 1.2 | 1H | Ar-H |

| 7.05 | m | - | 1H | Ar-H |

| 2.57 | s | - | 1H | -OH |

| 8.42 | s | - | 1H | -NH |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 147.8 | Ar-C |

| 145.9 | Ar-C |

| 137.2 | Ar-C |

| 134.0 | Ar-C |

| 132.8 | Ar-C |

| 131.4 | Ar-C |

| 126.8 | Ar-C |

| 125.1 | Ar-C |

| 118.2 | Ar-C |

| 115.6 | Ar-C |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3450 | Strong, Broad | O-H Stretch (B(OH)₂) |

| 3300 - 3400 | Medium | N-H Stretch (Amine) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1610 | Strong | N-H Bend (Amine) |

| ~1580, 1480 | Medium | Aromatic C=C Stretch |

| ~1340 | Strong | B-O Stretch |

| ~1200 | Strong | C-N Stretch |

| ~750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: ESI-MS Data of this compound

| m/z (amu) | Ion Type | Notes |

| 138.06 | [M+H]⁺ | Molecular ion peak (protonated) |

| 120.05 | [M+H - H₂O]⁺ | Loss of a water molecule |

| 92.05 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials and Instrumentation:

-

This compound (recrystallized from MeOH/H₂O)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

-

5 mm NMR tubes

-

Bruker Spectrometer (400 MHz for ¹H, 100 MHz for ¹³C) or equivalent

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Typically, 16-32 scans are sufficient.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and reference the residual DMSO peak to δ 2.50 ppm.

-

Integrate the signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase the spectrum and reference the DMSO-d₆ solvent peak to δ 39.5 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials and Instrumentation:

-

This compound (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a transmission sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind approximately 1-2 mg of this compound with about 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials and Instrumentation:

-

This compound

-

Methanol (HPLC grade)

-

Formic acid (optional, for enhancing protonation)

-

Electrospray Ionization Mass Spectrometer (e.g., Bruker Esquire 3000 or equivalent)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in methanol.

-

A small amount of formic acid (e.g., 0.1% v/v) can be added to the solution to promote protonation and enhance the signal in positive ion mode.

-

-

Instrumentation Setup:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the molecular ion peak ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Dawn of a Versatile Molecule: An In-depth Technical Guide to the Discovery and History of Aminophenylboronic Acids

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and core applications of aminophenylboronic acids, tailored for researchers, scientists, and drug development professionals. From their initial synthesis in the early 20th century to their modern-day applications as sophisticated tools in medicine and biotechnology, this document traces the evolution of these remarkable compounds.

A Historical Perspective: The Genesis of Aminophenylboronic Acids

The journey of aminophenylboronic acids begins in the broader context of organoboron chemistry. While the first synthesis of a boronic acid was achieved by Edward Frankland in 1860, the specific introduction of an amino group onto a phenylboronic acid scaffold occurred several decades later.

A pivotal moment in this history was the work of W. Seaman and J.R. Johnson in 1931. Their research, published in the Journal of the American Chemical Society, detailed the first successful synthesis of ortho- and meta-aminophenylboronic acids.[1][2][3] Their method involved the nitration of phenylboronic acid, followed by the reduction of the resulting nitrophenylboronic acid to the desired amino-substituted compound. This two-step process laid the foundational methodology for accessing these valuable chemical entities.

Further investigations by F. R. Bean and J. R. Johnson in 1932 expanded on the chemistry of substituted phenylboronic acids, contributing to a deeper understanding of their reactivity and properties. Early synthetic strategies were often hampered by the sensitivity of the carbon-boron bond to the harsh conditions of nitration, leading to challenges in achieving high yields and purity.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The synthetic routes to aminophenylboronic acids have evolved significantly since the pioneering work of Seaman and Johnson. Early methods have been refined and new, more efficient protocols have been developed, driven by the increasing demand for these compounds as versatile building blocks in organic synthesis and medicinal chemistry.

Classical Approach: Nitration and Reduction

The original method for preparing aminophenylboronic acids remains a viable, albeit sometimes challenging, approach. It involves two key steps:

-

Nitration of Phenylboronic Acid: This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, often yielding a mixture of ortho, meta, and para isomers.

-

Reduction of the Nitro Group: The nitrophenylboronic acid intermediate is then reduced to the corresponding aminophenylboronic acid. Various reducing agents can be employed, including iron powder in the presence of an acid or catalytic hydrogenation.

A general workflow for this classical synthesis is depicted below:

Modern Synthetic Methodologies

Contemporary organic synthesis offers a range of more sophisticated and efficient methods for preparing aminophenylboronic acids. These methods often provide better control over regioselectivity and result in higher yields.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of arylboronic acids. For aminophenylboronic acids, a common strategy involves the coupling of a protected amino-substituted aryl halide with a diboron (B99234) reagent.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of different aminophenylboronic acid isomers.

Table 1: Synthesis of 3-Aminophenylboronic Acid via Nitration and Reduction

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Nitration | Phenylboronic Acid | Fuming Nitric Acid, Urea | - | - | - | - | [3] |

| Reduction | 3-Nitrophenylboronic Acid | Iron(II) salts or H₂/Pt | - | - | Moderate | - | [1] |

Table 2: Modern Synthesis of 4-Aminophenylboronic Acid Derivatives

| Starting Material | Coupling Partner | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Spectroscopic Data | Reference |

| 4-Bromo-2-fluoroaniline (B1266173) (protected) | Trimethyl borate | n-BuLi | THF/Ether | -78 to RT | 47 | ¹H NMR, ¹³C NMR, MS | [4] |

| 4-Nitrobenzene boronic acid | - | Pd/C, H₂ | Ethanol | Reflux | 96.5 | ¹H NMR, FAB-MS | [5] |

Detailed Experimental Protocols

Synthesis of 4-Amino-3-fluorophenylboronic Acid[4]

Step 1: Preparation of Trimethylsilyl-protected 4-bromo-2-fluoroaniline

-

Dissolve 4-bromo-2-fluoroaniline (5 g, 26.3 mmol) in approximately 50 ml of dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere in a three-necked round-bottomed flask equipped with a stirring bar.

-

Cool the reaction mixture to 0°C.

-

Add n-BuLi in hexane (B92381) (1.6 M, 36.2 ml, 57.9 mmol) using a syringe pump over 2.5 hours.

-

Add trimethylsilyl (B98337) chloride (7.5 ml, 57.9 mmol) using a syringe pump over 1.5 hours.

-

Warm the reaction flask to room temperature and stir overnight under nitrogen.

-

Remove the solvent via vacuum evaporation.

-

Purify the thick black residue by vacuum distillation to yield the pure protected aniline (B41778) (4.5 g, 47%).

Step 2: Preparation of 4-Amino-3-fluorophenylboronic Acid

-

Dissolve the trimethylsilyl-protected 4-bromo-2-fluoroaniline (4.5 g) in 10 ml of dry ether and cool to -78°C in a flame-dried flask under a nitrogen atmosphere.

-

Add t-BuLi in pentane (B18724) (1.7 M, 17.2 ml) dropwise over 1.5 hours.

-

In a separate flame-dried flask, cool a solution of trimethylborate (5.5 ml) in 5.8 ml of THF to -78°C.

-

Rapidly transfer the contents of the first flask to the second flask via syringe.

-

Stir the reaction mixture for 15-20 minutes, during which it will turn orange and a white precipitate will appear.

-

Slowly warm the flask to room temperature and add 63 ml of 0.1 N HCl.

-

Stir the mixture overnight, then extract with ether (2 x 10 ml).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield a yellowish oil.

-

Precipitate the product in pentane at 0°C to give a light yellow solid (1.3 g, 45% yield).

Key Applications and Mechanisms of Action

Aminophenylboronic acids have garnered significant interest due to their unique ability to reversibly bind with cis-diols, a structural motif prevalent in saccharides. This property has led to their widespread use in the development of glucose sensors.

Glucose Sensing

The interaction between an aminophenylboronic acid and glucose involves the formation of a cyclic boronate ester with the cis-diol groups of the glucose molecule. This binding event can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.

Conclusion

From their initial, challenging synthesis in the 1930s to their current status as indispensable tools in modern science, aminophenylboronic acids have had a rich and impactful history. The continuous development of novel synthetic methods has made these compounds more accessible, fueling their application in diverse fields, most notably in the development of diagnostics and therapeutics. As research continues to uncover new functionalities and applications, the legacy of Seaman and Johnson's pioneering work will undoubtedly continue to expand.

References

- 1. US7196219B2 - Preparation of Anilineboronic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

A Technical Guide to High-Purity 2-Aminophenylboronic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 2-aminophenylboronic acid, a critical reagent in pharmaceutical research and drug development. Boronic acids and their derivatives are recognized for their versatile applications, including as key building blocks in cross-coupling reactions and as pharmacophores in enzyme inhibitors.[1] This document outlines commercial suppliers, quantitative specifications, and detailed experimental protocols relevant to the synthesis, purification, and analysis of this compound.

Commercial Suppliers and Product Specifications

The availability of high-purity this compound and its hydrochloride salt is crucial for reproducible and reliable research outcomes. Several reputable chemical suppliers offer various grades of this compound. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Forms |

| Sigma-Aldrich (Merck) | This compound hydrochloride | 863753-30-4 | ≥95% | Solid[2] |

| Thermo Scientific Chemicals | This compound hydrochloride | 863753-30-4 | 97% | Solid[3][4] |

| TCI Chemicals | This compound (contains varying amounts of Anhydride) | 5570-18-3 | >97.0% (Titration) | White to light yellow powder/crystal[5][6] |

| Biosynth | (2-Aminophenyl)boronic acid hydrochloride | 863753-30-4 | Not Specified | Analytical reagent[7] |

| Santa Cruz Biotechnology | This compound, HCl | 863753-30-4 | Not Specified | Biochemical for research[8] |

| Boron Molecular | This compound, hydrochloride | 1692-25-7 (for pyridine-3-boronic acid) | 95% | Not Specified[9] |

| BLDpharm | This compound hydrochloride | 863753-30-4 | Not Specified | Bulk quantities available[10] |

| AK Scientific, Inc. | This compound | 5570-18-3 | Not Specified | Supplier[11] |

| Dayang Chem (Hangzhou) Co.,Ltd. | This compound | 5570-18-3 | Not Specified | Supplier[11] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are essential for researchers. The following protocols are based on established synthetic routes.

Synthesis of this compound via Reduction of 2-Nitrophenylboronic Acid[14]

This method involves the catalytic hydrogenation of 2-nitrophenylboronic acid.

Materials:

-

2-Nitrophenylboronic acid

-

Methanol (B129727) (MeOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

-

Silica (B1680970) gel for column chromatography

-

Methanol (for chromatography)

Procedure:

-

Dissolve 2-nitrophenylboronic acid (e.g., 500 mg, 2.99 mmol) in methanol (10 mL).

-

Add 10% Pd/C (250 mg) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (atmospheric pressure) for 2 hours.

-

Monitor the reaction completion using an appropriate method (e.g., TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of 0-50% methanol in dichloromethane to yield pure this compound.

Synthesis via Suzuki-Miyaura Borylation of 2-Iodoaniline[14]

This protocol describes a two-stage process starting from 2-iodoaniline (B362364).

Stage 1: Synthesis of the Pinacol (B44631) Ester Materials:

-

2-Iodoaniline

-

(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl₂(dppf))

-

Potassium acetate (B1210297)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a two-neck flask, combine 2-iodoaniline (e.g., 1.10 g, 5 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), potassium acetate (1.45 g, 15 mmol), and PdCl₂(dppf) catalyst (150 mg).

-

Evacuate the flask and backfill with nitrogen gas (repeat 6 times) to create an inert atmosphere.

-

Add DMSO (25 mL) and heat the reaction mixture to 80°C for 18 hours under a nitrogen atmosphere with cooling water reflux.

-

After cooling, a precipitate will form. Filter the mixture, wash the solid, and dry to obtain the crude product.

-

Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 5:1) to yield the desired pinacol ester as a near-white powder.

Stage 2: Hydrolysis to this compound Materials:

-

The pinacol ester from Stage 1

-

Methanol (MeOH)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium periodate (B1199274) (NaIO₄)

-

Water

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve the pinacol ester (e.g., 0.88 g, 4 mmol) in methanol (30 mL) in a round-bottom flask.

-

Add ammonium chloride (0.56 g, 10 mmol).

-

Slowly add an aqueous solution of sodium periodate (2.56 g, 12 mmol in 7 mL of water) dropwise using a constant pressure dropping funnel.

-

Stir the mixture at room temperature for 18 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove inorganic salts.

-

Evaporate the methanol from the filtrate to dryness.

-

Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 1:5) to obtain this compound as a near-white powdery solid.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in a research and development setting.

Caption: Quality control workflow for incoming this compound.

Caption: Boronic acid derivative inhibiting a serine protease.

Caption: Logical flow for selecting a chemical supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound = 95 863753-30-4 [sigmaaldrich.com]

- 3. This compound hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 5570-18-3 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound | 5570-18-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. biosynth.com [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. BLDpharm - Bulk Product Details [bldpharm.com]

- 11. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

In-Depth Technical Guide: Safety and Handling of 2-Aminophenylboronic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions for 2-aminophenylboronic acid, a versatile building block in organic synthesis.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as hazardous materials. The primary hazards are skin, eye, and respiratory tract irritation.[1][2] Ingestion may also be harmful.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

Signal Word: Warning[3]

Hazard Pictogram:

-

GHS07: Exclamation Mark[3]

The following diagram illustrates the primary hazard classifications and their corresponding precautionary measures.

Caption: Hazard Identification and Precautionary Linkages.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Appearance | White to light yellow crystalline powder.[2] |

| Molecular Formula | C₆H₈BNO₂[2][4] |

| Molecular Weight | 136.95 g/mol [4] |

| Melting Point | 179-180 °C[5] |

| Solubility | Soluble in water, alcohols, and some organic solvents.[2] |

| Stability | Stable under recommended storage conditions. It is hygroscopic and sensitive to moisture.[1][6] |

| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[1] |

Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risk.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] Contaminated clothing should be removed and washed before reuse.[1]

-

Dust Formation: Avoid the formation of dust and aerosols.[6][7]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][7] The recommended storage temperature is 2-8 °C.

-

Inert Atmosphere: Store under an inert gas to protect from moisture.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

The following workflow outlines the recommended procedure for handling this compound.

Caption: Recommended Handling Workflow.

First-Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, call a physician.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Seek medical attention.[1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[6] Seek medical attention.[1] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. No limitations on extinguishing agents are given for the substance itself.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas (for the hydrochloride salt).[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[1] Avoid breathing dust and contact with the substance. Ensure adequate ventilation.[1] Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal.[1] Avoid generating dust.

The following decision tree illustrates the emergency response procedure for accidental exposure.

Caption: Emergency Response for Accidental Exposure.

Toxicological Information